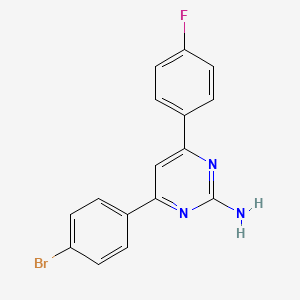

4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Description

4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine-based heterocyclic compound featuring a bromophenyl group at position 4 and a fluorophenyl group at position 6 of the pyrimidine core. Its structural uniqueness lies in the combination of electron-withdrawing bromo (Br) and fluoro (F) groups, which influence its electronic properties, solubility, and binding affinity to biological targets .

Properties

IUPAC Name |

4-(4-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPXBWZDGLOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-fluorobenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-bromoaniline and 4-fluorobenzaldehyde under acidic conditions.

Cyclization: The imine intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. Common reagents include sodium hydride and potassium carbonate.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl derivatives. Palladium catalysts are commonly used in these reactions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrF

- Molecular Weight : 344.18 g/mol

- CAS Number : 1226780-83-1

The compound features a pyrimidine ring substituted with bromophenyl and fluorophenyl groups, which contribute to its unique chemical properties and biological activities .

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug development, particularly targeting specific enzymes or receptors involved in various diseases. Its unique halogen substituents enhance binding affinity and selectivity, making it a candidate for developing anti-cancer and anti-inflammatory agents.

Case Study : A study highlighted the compound's effectiveness in inhibiting certain kinases involved in cancer progression, demonstrating its potential as an anti-cancer agent.

Biological Studies

This compound is used extensively in biological research to explore interactions with biological targets such as enzymes and receptors. Its halogenated structure allows for unique interactions that can be studied to understand biochemical pathways.

Example : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including Streptococcus and Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

Materials Science

In materials science, this compound is explored for its properties in developing organic semiconductors and light-emitting diodes (LEDs). The presence of bromine and fluorine enhances the electronic properties of the material.

Research Insight : Studies have shown that compounds with similar structures can be utilized in fabricating advanced electronic devices due to their favorable charge transport characteristics.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Pyrimidine derivatives with halogenated aryl groups are widely studied for their antimicrobial and antitumor activities. Below is a comparative analysis of substituent effects:

Table 1: Substituent Effects on Pyrimidine Derivatives

Key Observations :

- Electron-withdrawing groups (Br, F, NO₂): Enhance antibacterial activity by increasing electrophilicity and improving target binding .

- Morpholino groups: Improve solubility and modulate activity against Gram-negative bacteria (e.g., V. cholerae) .

Table 2: Comparative Antimicrobial Activity

Key Observations :

- Dual electron-withdrawing groups (Br + F) may offer synergistic effects, as seen in compound 28 (Br + NO₂), which showed activity against S. flexneri and K. pneumoniae .

- Morpholino-substituted analogs (e.g., 24, 25) exhibit broader-spectrum activity compared to non-polar substituents .

Physicochemical and Spectral Comparisons

Melting Points and Solubility :

- Bromophenyl derivatives (e.g., compound 25) have higher melting points (~180–200°C) due to increased molecular symmetry and halogen bonding .

- Fluorophenyl analogs (e.g., compound 24) show moderate solubility in polar solvents, while morpholino-containing derivatives exhibit enhanced aqueous solubility .

Spectral Signatures :

Biological Activity

4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound characterized by a pyrimidine ring substituted with bromophenyl and fluorophenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antibacterial research.

- Molecular Formula : C16H11BrFN3

- CAS Number : 1226780-83-1

- Synthesis : The compound is synthesized through a multi-step process involving the condensation of 4-bromoaniline and 4-fluorobenzaldehyde, followed by cyclization with guanidine .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other molecular targets associated with cancer progression .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar pyrimidine derivatives have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like bromine and fluorine enhances the antibacterial activity of these compounds .

Table 2: Antibacterial Activity of Pyrimidine Derivatives

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. It may act as an inhibitor or activator, leading to downstream effects that can halt cell proliferation or induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models. For instance, a study demonstrated that derivatives similar to this compound significantly reduced tumor sizes in xenograft models when administered at specific dosages .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via a base-catalyzed cyclocondensation reaction. A typical procedure involves refluxing (E)-1-(4-substituted phenyl)-3-aryl-prop-2-en-1-one derivatives with guanidine nitrate in ethanol, followed by the dropwise addition of lithium hydroxide in water. Key parameters for optimization include:

- Catalyst : LiOH enhances ring closure efficiency compared to NaOH or KOH .

- Solvent : Ethanol balances solubility and reaction temperature (reflux at ~78°C).

- Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8) achieves >95% purity .

Yield improvements (up to 75%) are achieved by maintaining strict stoichiometric ratios (1:1 chalcone:guanidine) and controlled addition rates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Focus on NH₂ stretching (3434 cm⁻¹), C=N (1624 cm⁻¹), and aryl C-Br/C-F vibrations (645–928 cm⁻¹) .

- ¹H NMR : Key signals include NH₂ protons (δ 5.29 ppm, singlet), morpholine protons (δ 3.34–3.88 ppm, triplets), and aromatic protons (δ 7.30–8.03 ppm) .

- ¹³C NMR : Pyrimidine ring carbons (δ 103.5–164.4 ppm) and ipso-carbons (δ 140.6–154.0 ppm) confirm regiochemistry .

Table 1 : Key Spectral Assignments

| Technique | Peaks (δ/cm⁻¹) | Assignment |

|---|---|---|

| IR | 3434, 1624 | NH₂, C=N |

| ¹H NMR | 5.29 (s) | NH₂ |

| ¹³C NMR | 164.4 | C-4 (pyrimidine) |

Q. How do the bromophenyl and fluorophenyl substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The -Br (σₚ = 0.23) and -F (σₚ = 0.06) groups stabilize the pyrimidine ring via resonance and inductive effects, directing electrophilic substitution to meta positions.

- Reactivity : Bromine enhances halogen bonding in crystal packing, while fluorine increases lipophilicity, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate this compound’s electronic structure and potential kinase inhibition?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for kinase binding .

- Docking Studies : Use AutoDock Vina to simulate interactions with CDK2/cyclin E (PDB: 1H1Q). Prioritize hydrogen bonds with kinase hinge regions (e.g., NH₂ to Glu81) and hydrophobic contacts with fluorophenyl groups .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in kinase assays)?

- Methodological Answer :

- Assay Standardization : Control variables like ATP concentration (1 mM vs. 10 µM), enzyme purity (>90%), and incubation time (30–60 min).

- Structural Validation : Confirm batch consistency via single-crystal XRD to rule out polymorphic variations affecting activity .

- Comparative Analysis : Benchmark against known inhibitors (e.g., Roscovitine) under identical conditions to calibrate potency .

Q. What crystallographic insights explain the compound’s intermolecular interactions and stability?

- Methodological Answer :

- Dihedral Angles : The pyrimidine ring and aryl substituents form dihedral angles of 12.0–86.1°, influencing π-π stacking and hydrogen-bond networks .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize the conformation, while C–H⋯π interactions between methyl groups and fluorinated rings enhance crystal cohesion .

Q. What strategies are recommended for studying the compound’s mechanism of action when biological targets are uncharacterized?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.

- Pathway Analysis : Perform RNA-seq on treated cell lines to map differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX) to identify off-target effects .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR coupling constants) with computational predictions to identify synthetic impurities .

- Comparative Studies : Synthesize analogs (e.g., replacing -Br with -Cl or -CF₃) to establish structure-activity relationships (SAR) for kinase selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.